molecular formula C25H18O B13077188 3-[4-(4-phenylphenyl)phenyl]benzaldehyde

3-[4-(4-phenylphenyl)phenyl]benzaldehyde

Cat. No.: B13077188
M. Wt: 334.4 g/mol
InChI Key: MDTMWUGGPRVQTK-UHFFFAOYSA-N
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Description

Contextualization within Terphenyl and Polyphenyl Systems

Polyphenyl systems are a class of aromatic hydrocarbons composed of two or more directly linked benzene (B151609) rings. Terphenyls, consisting of three connected phenyl rings, are a fundamental subset of this family. ontosight.ai They are also known as diphenylbenzenes or triphenyls. wikipedia.org Depending on the substitution pattern of the phenyl groups on the central benzene ring, terphenyls can exist as three structural isomers: ortho-terphenyl, meta-terphenyl, and para-terphenyl. ontosight.aiwikipedia.org These compounds are noted for their high thermal stability, hydrophobicity, and distinct physical properties like high melting points. ontosight.ai

The molecule 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is structurally a derivative of p-terphenyl (B122091). The p-terphenyl core consists of a linear arrangement of three benzene rings. In this specific compound, an aldehyde group is substituted at the third position of one of the terminal phenyl rings. This structure results in a highly conjugated and elongated molecular framework, which is largely responsible for its unique characteristics and potential applications in materials science.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₁₈O
Molecular Weight334.41 g/mol
AppearanceExpected to be a solid at room temperature
Topological Polar Surface Area17.1 Ų nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count4

Note: Some properties are computed or estimated based on structurally similar compounds due to limited direct experimental data for this specific molecule.

Significance of Highly Conjugated Aromatic Aldehyde Functionality in Advanced Organic Materials Research

The significance of highly conjugated aromatic aldehydes, such as this compound, in materials research stems from the powerful synergy between the extensive π-conjugated system of the polyphenyl backbone and the chemical reactivity of the aldehyde group.

The extended conjugation in terphenyl and polyphenyl systems leads to unique optical and electrical properties. ontosight.ai This electronic delocalization across multiple aromatic rings allows these molecules to absorb and emit light, often in the blue region of the spectrum, and to facilitate charge transport. These characteristics are fundamental to their use in electronic devices. ontosight.airesearchgate.net

The aldehyde functional group (R–CH=O) is a versatile and reactive moiety in organic chemistry. fiveable.mewikipedia.org Its presence on a rigid, conjugated backbone provides a reactive handle for a wide array of chemical transformations without disrupting the core aromatic structure. The aldehyde group can readily participate in nucleophilic addition and condensation reactions, allowing it to serve as a crucial building block for creating more complex molecular architectures. fiveable.menumberanalytics.com This reactivity is exploited in several areas of advanced materials research:

Synthesis of Advanced Polymers: The aldehyde group can be used to synthesize a variety of polymers. mdpi.com Through reactions like condensation polymerization, molecules like this compound can be incorporated into polymer chains, imparting the high thermal stability and desirable optoelectronic properties of the terphenyl unit to the final material. britannica.combritannica.com These polymers find applications as high-performance plastics, coatings, and adhesives. geeksforgeeks.org

Organic Electronics: Terphenyl derivatives are actively researched for their use in organic light-emitting diodes (OLEDs). ontosight.aiwalisongo.ac.id The highly conjugated structure is ideal for emissive or charge-transporting layers within OLED devices. The aldehyde functionality allows for the molecule to be chemically anchored or integrated into a polymer matrix, which is a common strategy for fabricating robust and efficient devices. walisongo.ac.id

Development of Dyes and Pigments: The same electronic properties that make these compounds useful in OLEDs also make them candidates for advanced dyes and pigments. ontosight.ai The color and other photophysical properties can be fine-tuned by chemically modifying the aldehyde group or extending the conjugation.

Supramolecular Chemistry and Sensors: The well-defined, rigid shape of the terphenyl backbone makes it an excellent scaffold for building complex supramolecular structures. The aldehyde group can act as a specific binding site or a reactive point for attaching other molecular components, leading to the creation of sophisticated host-guest systems or chemical sensors.

Table 2: Research Findings on Terphenyl Aldehydes and Related Compounds

Research AreaKey FindingSignificance
Synthesis Terphenyl structures are often synthesized via Suzuki-Miyaura cross-coupling reactions using palladium-based catalysts. researchgate.netThis method allows for the efficient and controlled construction of the complex polyphenyl backbone from simpler precursors.
Organic Light-Emitting Devices (OLEDs) Terphenyl derivatives have been synthesized as intermediates for indenofluorene compounds used in OLEDs. walisongo.ac.idDemonstrates the direct applicability of the terphenyl scaffold in creating materials for next-generation digital displays. walisongo.ac.id
Polymer Science Aromatic aldehydes are used as building blocks in the synthesis of polymers like polyesters and polyurethanes. mdpi.comThe aldehyde functionality enables the incorporation of the rigid, stable aromatic units into polymer chains, enhancing the thermal and mechanical properties of the resulting materials.
Photoluminescence Dialkoxyterphenyls exhibit thermotropic and photoluminescent properties, with some emitting blue light. researchgate.netHighlights the potential of terphenyl-based molecules as organic materials for blue light generation in electronic and photonic applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-(4-phenylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C25H18O/c26-18-19-5-4-8-25(17-19)24-15-13-23(14-16-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-18H

InChI Key

MDTMWUGGPRVQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC(=C4)C=O

Origin of Product

United States

Reactivity and Derivatization Chemistry of 3 4 4 Phenylphenyl Phenyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is a versatile functional handle for a wide array of chemical transformations. Its electrophilic carbonyl carbon and the adjacent acidic α-hydrogen (if present, though not in this aromatic aldehyde) are central to its reactivity profile.

Condensation Reactions (e.g., Schiff Base Formation with Amines, Knoevenagel Condensation)

Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: Aromatic aldehydes readily react with primary amines in a condensation reaction to form Schiff bases (or imines). derpharmachemica.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, the reaction with a generic primary amine (R-NH₂) proceeds to form the corresponding N-substituted imine. These reactions are often catalyzed by an acid and are crucial in the synthesis of various ligands, organic materials, and pharmaceutical intermediates. derpharmachemica.comresearchgate.net

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, malononitrile), catalyzed by a weak base like piperidine or pyridine. mychemblog.comwikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction of this compound with malononitrile, for example, would produce 2-(3-(4-(4-phenylphenyl)phenyl)benzylidene)malononitrile. A similar reaction has been demonstrated with 4-phenyl-benzaldehyde and malononitrile. researchgate.net

Table 1: Examples of Condensation Reactions
Reaction TypeReactantsCatalyst/ConditionsProduct Type
Schiff Base FormationThis compound + Primary Amine (R-NH₂)Acid catalyst, Dehydrating conditionsImine (Schiff Base)
Knoevenagel CondensationThis compound + Active Methylene Compound (e.g., Malononitrile)Weak base (e.g., Piperidine)α,β-Unsaturated Compound

Photochemical Transformations and Radical Reactions of Aromatic Aldehydes

Aromatic aldehydes can undergo various photochemical transformations upon absorption of UV light. beilstein-journals.org The initial step is often the excitation of a nonbonding electron on the oxygen atom to an excited singlet state (S₁), which can then convert to a more stable triplet state (T₁) through intersystem crossing. beilstein-journals.org This excited triplet state is the reactive species in many photochemical reactions. kyoto-u.ac.jpcore.ac.uk

Reactions of the excited aldehyde can include:

Photoreduction: In the presence of hydrogen-donating solvents, the excited aldehyde can abstract a hydrogen atom to form a ketyl radical, leading to photoreduction products like alcohols. kyoto-u.ac.jpcore.ac.uk

Paterno–Büchi Reaction: This is a [2+2] photocycloaddition between the excited carbonyl group and an alkene to form an oxetane. beilstein-journals.org

Radical Formation: Photolysis of aromatic aldehydes can lead to homolytic cleavage of the C-H bond of the aldehyde group, forming a benzoyl radical and a hydrogen radical, or decarbonylation to produce a phenyl radical and carbon monoxide. beilstein-journals.org

The extensive π-system of the terphenyl core in this compound would likely influence its photophysical properties, but the fundamental reactivity of the aldehyde group under irradiation is expected to follow these general pathways.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. In aromatic aldehydes like this compound, the reactivity is modulated by the electronic properties of the aromatic substituent. The terphenyl group is generally considered to be electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to benzaldehydes substituted with electron-withdrawing groups. wyzant.comdoubtnut.comdoubtnut.com However, it remains sufficiently reactive for a wide range of nucleophilic additions.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., RMgX, RLi) to the aldehyde yields secondary alcohols after an aqueous workup.

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the aldehyde into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt with an acid) produces a cyanohydrin.

The reactivity of the aldehyde group in this compound is generally comparable to that of benzaldehyde (B42025), though steric hindrance from the bulky terphenyl substituent might influence the approach of very large nucleophiles.

Reactions Involving the Polyaromatic Core

The terphenyl backbone of the molecule is an electron-rich aromatic system, making it a substrate for electrophilic aromatic substitution. Nucleophilic aromatic substitution is significantly less favorable unless specific activating groups are present.

Electrophilic Aromatic Substitution (EAS) on Terphenyl Systems

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of EAS on the terphenyl system are governed by the directing effects of the existing phenyl and aldehyde substituents.

The p-terphenyl (B122091) unit is an activating system. Studies on the protiodetritiation of p-terphenyl have established the relative reactivity of its different positions. rsc.org Based on resonance, electrophilic attack on the terminal rings is favored over attack on the central ring because the resulting positive charge can be delocalized over all three rings. stackexchange.com

For this compound, we must consider two main systems:

The Biphenyl (B1667301) Part: The terminal phenyl group acts as an ortho-, para-director for the ring it is attached to.

The Benzaldehyde Part: The aldehyde group is a deactivating, meta-directing group.

Therefore, electrophilic attack is most likely to occur on the terminal phenyl ring (unsubstituted) or the central phenyl ring of the biphenyl moiety, at the positions ortho and para to the other phenyl groups. The ring containing the aldehyde group is deactivated towards EAS.

Table 2: Predicted Regioselectivity for EAS on this compound
Ring SystemDirecting Group(s)ReactivityFavored Positions for Attack
Terminal Phenyl Ring(None)Activatedortho, para
Central Ring of BiphenylTwo phenyl substituentsActivatedortho to both phenyls
Benzaldehyde RingAldehyde (-CHO)Deactivatedmeta to -CHO

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (using R-Cl/AlCl₃). wikipedia.org

Nucleophilic Aromatic Substitution (NAS) Approaches, including Benzyne Mechanism

Nucleophilic aromatic substitution (NAS or SNAr) is much less common than EAS and typically requires two conditions: a good leaving group (like a halide) on the ring and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.comlibretexts.org The electron-rich terphenyl system of this compound does not meet these criteria, making the addition-elimination SNAr mechanism highly unfavorable.

An alternative pathway for NAS on unactivated aryl halides is the elimination-addition (benzyne) mechanism . chemistrysteps.comyoutube.com This reaction requires a very strong base (like sodium amide, NaNH₂) and a leaving group on the aromatic ring. The base abstracts a proton ortho to the leaving group, which is then eliminated to form a highly reactive benzyne intermediate. youtube.com A nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. While theoretically possible on a halogenated derivative of the terphenyl core, this mechanism requires harsh conditions and may lead to a mixture of regioisomers. It is not a reaction of the parent compound this compound itself but of a derivative containing a suitable leaving group.

C(sp2)–H Functionalization and Cross-Coupling Reactions on Aromatic Rings

The aromatic rings of this compound offer multiple sites for C(sp2)–H functionalization and cross-coupling reactions, enabling the synthesis of more complex derivatives. The reactivity of the molecule is dictated by the interplay between the electron-withdrawing aldehyde group and the extended π-system of the terphenyl framework.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the synthesis of the terphenyl backbone itself and for its further elaboration. tandfonline.comnih.gov While the parent molecule lacks a typical halide leaving group for direct coupling, synthetic precursors to this compound containing bromine or iodine atoms could readily engage with a variety of arylboronic acids. This strategy allows for the introduction of additional phenyl rings or other functionalized aryl groups at specific positions on the terphenyl structure. tandfonline.comresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst and a base, offering a robust method for creating C-C bonds. nih.gov

C(sp2)–H Functionalization: Direct C–H functionalization has emerged as a powerful tool for modifying aromatic compounds without pre-installed leaving groups. For this compound, two main regioselective approaches can be considered:

Ortho-Aldehyde Functionalization: The aldehyde group can act as a transient directing group in palladium-catalyzed reactions. By forming a temporary imine with a catalytic amount of an auxiliary amine, such as 2-(methylsulfinyl)aniline, the palladium catalyst is directed to the ortho C–H bonds of the benzaldehyde ring (C2 and C6 positions). nih.gov This strategy facilitates regioselective arylation, alkenylation, or acylation at the positions immediately adjacent to the aldehyde, a transformation that is otherwise difficult to achieve. nih.gov

Remote C–H Functionalization: The functionalization of C–H bonds on the more distant phenyl rings of the terphenyl unit presents a greater challenge but is an area of active research. Methodologies developed for the remote C–H activation of biphenyl compounds, often utilizing specialized directing groups, could potentially be adapted. nih.gov For instance, a nitrile directing group has been shown to facilitate meta-C–H olefination and acetoxylation in biaryl systems. nih.gov Applying such a strategy to the terphenyl framework could allow for the selective modification of C–H bonds on the central or terminal phenyl rings, guided by the placement of an appropriate directing functionality.

The table below summarizes potential reaction types for the functionalization of this terphenyl aldehyde, based on established methodologies for analogous aromatic compounds.

Reaction TypeTarget Ring(s)Reagents & CatalystsExpected Outcome
Suzuki-Miyaura CouplingAny (pre-halogenated)Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3)Addition of new aryl groups to the terphenyl backbone
Ortho-C–H ArylationBenzaldehyde RingAryl iodide, Pd(OAc)2, Transient directing group (e.g., amino acid or sulfinyl aniline)Introduction of an aryl group at the C2/C6 position
Remote Meta-C–H OlefinationBiphenyl/Terphenyl RingsOlefin, Pd(OAc)2, Ligand (e.g., 2-pyridone), OxidantIntroduction of an alkene group at a remote position

Strategies for Incorporating this compound into Larger Molecular Architectures via Covalent Linkages

The combination of a reactive aldehyde handle and a large, rigid, and linear terphenyl scaffold makes this compound an excellent candidate for constructing well-defined, high-performance materials. Its incorporation into polymers, covalent organic frameworks (COFs), and as a precursor for metal-organic framework (MOF) ligands allows for the creation of materials with tailored properties.

Covalent Organic Frameworks (COFs): The most direct application of this molecule is as a building block for COFs. researchgate.net The aldehyde functionality readily undergoes Schiff base condensation reactions with multitopic amine linkers (e.g., 1,4-phenylenediamine or 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)trianiline) under solvothermal conditions. ossila.com These reversible imine-forming reactions are crucial for the "error-checking" that allows the organic units to self-assemble into a highly crystalline, porous framework. researchgate.net The long, linear terphenyl unit acts as a rigid strut, leading to the formation of COFs with large, well-defined pores and high surface areas, which are desirable for applications in gas storage, separation, and catalysis. ossila.commdpi.com

Polymers: Beyond COFs, the aldehyde group can participate in various other polymerization reactions. For example, ADMET (acyclic diene metathesis) polymerization of aldehyde-containing monomers has been shown to be tolerant of the aldehyde group, offering a pathway to fully renewable functional polymers. nih.gov Furthermore, Knoevenagel condensation with molecules containing active methylene groups can yield conjugated polymers where the terphenyl unit would contribute to thermal stability and desirable photophysical properties. Such polymers could find use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): While the aldehyde group itself is generally not used as the primary coordinating group for building MOF structures, it serves two important roles in this context:

Precursor for Ligand Synthesis: The aldehyde can be easily oxidized to a carboxylic acid. The resulting 3-[4-(4-phenylphenyl)phenyl]benzoic acid would be an excellent monotopic ligand, while a di-aldehyde analogue like 4,4''-p-terphenyldicarboxaldehyde can be oxidized to terphenyl-4,4′′-dicarboxylic acid, a widely used linker for constructing robust and porous MOFs. researchgate.netossila.com

Post-Synthetic Modification (PSM): The aldehyde can be used to modify existing MOFs. If a MOF is constructed with linkers containing free amine groups, this compound can be diffused into the pores and covalently attached to the framework via imine bond formation. This PSM approach allows for the precise installation of the large terphenyl group within the MOF's channels, altering the pore environment and tuning the framework's properties for specific applications like selective sensing or catalysis.

The following table outlines strategies for incorporating the terphenyl aldehyde into larger architectures.

Molecular ArchitectureKey ReactionRole of Terphenyl AldehydeResulting Material Properties
Covalent Organic Framework (COF)Schiff Base CondensationRigid linear linker/strutHigh crystallinity, permanent porosity, high thermal stability
Conjugated PolymerKnoevenagel CondensationMonomer unitThermal stability, defined optoelectronic properties
Metal-Organic Framework (MOF)Oxidation then CoordinationPrecursor to a carboxylate ligandHigh surface area, tunable pore size, catalytic activity
Post-Synthetically Modified MOFImine Formation (PSM)Functionalizing agentModified pore chemistry, enhanced selectivity

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Highly Substituted and Asymmetric Terphenyl Aldehydes

The synthesis of terphenyl derivatives has traditionally been dominated by metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net However, the demand for more complex and functionally diverse molecules necessitates the development of more advanced and efficient synthetic methodologies. Future research is expected to focus on overcoming the limitations of current methods to access highly substituted and asymmetric terphenyl aldehydes.

A significant area of exploration is the development of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules with high atom economy. nih.gov For instance, a three-component reaction involving amines, β-ketoesters, and chalcones has been successfully employed to construct libraries of highly substituted dihydro-m-terphenyl derivatives. nih.gov Adapting such strategies to incorporate aldehyde functionalities or to serve as precursors for their introduction is a promising avenue.

Another critical direction is the advancement of asymmetric synthesis. nih.govpurdue.edu The introduction of chirality into the terphenyl scaffold can lead to materials with unique optical and electronic properties, which are highly desirable for applications in chiral sensing and nonlinear optics. While the asymmetric synthesis of complex molecules is a well-established field, its application to highly substituted terphenyl aldehydes remains a challenge. nih.govpurdue.edu Future work will likely involve the development of novel chiral catalysts and synthetic routes to control the stereochemistry of these complex molecules.

Furthermore, C-H activation is emerging as a powerful, atom-economical tool for the synthesis of substituted aromatic compounds. researchgate.net While its application to symmetrical diaryl aromatics has been demonstrated, further advancements are needed to enable the synthesis of unsymmetrical molecules like 3-[4-(4-phenylphenyl)phenyl]benzaldehyde and its derivatives. researchgate.net

Synthetic ApproachAdvantagesPotential for Terphenyl Aldehydes
Multicomponent Reactions (MCRs)High efficiency, atom economy, rapid library construction nih.govDirect synthesis of highly functionalized terphenyl backbones nih.gov
Asymmetric CatalysisAccess to chiral molecules with unique optical properties nih.govDevelopment of chiral sensors and nonlinear optical materials
C-H ActivationAtom-economical, direct functionalization of aromatic rings researchgate.netA more sustainable route to substituted terphenyls researchgate.net

Advanced Computational Design of Materials with Tailored Electronic and Structural Properties for Specific Applications

Computational modeling has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and guiding the design of new materials. schrodinger.comliu.sediva-portal.org For complex organic molecules like this compound, computational methods can provide deep insights into their electronic and structural characteristics, accelerating the discovery of materials with tailored functionalities. schrodinger.comliu.sediva-portal.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netarxiv.orgyoutube.com Through DFT calculations, it is possible to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. jmaterenvironsci.comacs.org This information is crucial for predicting the electronic and optical properties of materials, such as their conductivity, color, and luminescence. jmaterenvironsci.comacs.org For instance, a computational study on molecular materials based on terphenyl and pyrrole (B145914) used DFT to evaluate their potential for organic light-emitting diode (OLED) applications. jmaterenvironsci.com

Molecular dynamics (MD) simulations can be employed to study the conformational behavior and bulk morphology of materials derived from this compound. liu.se Understanding how these molecules pack in the solid state is critical for predicting their charge transport properties and mechanical stability. researchgate.net By combining quantum mechanics and classical mechanics in multiscale modeling approaches, researchers can bridge the gap between molecular properties and macroscopic material performance. liu.seresearchgate.net

These computational tools allow for the in silico screening of large libraries of virtual compounds, where different substituents can be systematically added to the terphenyl aldehyde core. researchgate.net This enables the identification of promising candidates with optimized properties for specific applications, such as improved charge mobility for transistors or specific absorption and emission wavelengths for OLEDs, before embarking on time-consuming and expensive laboratory synthesis. schrodinger.comresearchgate.net

Computational MethodKey Insights ProvidedApplication in Material Design
Density Functional Theory (DFT)HOMO/LUMO energies, band gap, electron density distribution researchgate.netjmaterenvironsci.comPrediction of electronic and optical properties for OLEDs and organic semiconductors schrodinger.comjmaterenvironsci.com
Molecular Dynamics (MD)Conformational analysis, solid-state packing, morphology liu.seUnderstanding charge transport and mechanical properties researchgate.net
Virtual ScreeningRapid evaluation of large numbers of candidate molecules researchgate.netAccelerated discovery of new materials with targeted functionalities schrodinger.comresearchgate.net

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

Hybrid organic-inorganic materials, which combine the distinct properties of both organic and inorganic components at the nanoscale, offer a promising route to materials with enhanced or entirely new functionalities. frontiersin.orgrsc.org The incorporation of this compound into such hybrid systems could lead to novel materials for a wide range of applications, including sensors, catalysts, and optoelectronic devices.

One well-established method for creating these hybrids is the sol-gel process. mdpi.com In this approach, organic molecules can be physically entrapped within or covalently bonded to an inorganic matrix, such as silica (B1680970). mdpi.comresearchgate.net The aldehyde group of this compound could be functionalized to allow for covalent attachment to the inorganic network, leading to a stable hybrid material where the electronic properties of the terphenyl unit are combined with the robust and transparent nature of the silica matrix. mdpi.com Such materials could find use as optical sensors, where changes in the environment could modulate the photophysical properties of the terphenyl moiety. mdpi.com

Another emerging technique is molecular layer deposition (MLD), which allows for the growth of hybrid organic-inorganic thin films with atomic-level precision. frontiersin.org By using a precursor derived from this compound, it may be possible to create highly ordered, ultrathin films with tailored electronic and optical properties. frontiersin.org These films could be integrated into advanced electronic devices, such as thin-film transistors or next-generation memory devices.

The synergy between the organic and inorganic components can lead to emergent properties. For example, the terphenyl unit could act as a photosensitizer, absorbing light and transferring energy to the inorganic component, which could then perform a catalytic reaction. Alternatively, the inorganic component could serve to electronically couple multiple terphenyl units, facilitating charge transport through the material.

Development of Multi-Stimuli Responsive Materials Incorporating this compound Units

Multi-stimuli responsive materials, also known as "smart" materials, are capable of changing their properties in response to external stimuli such as light, heat, pressure, or chemical analytes. rsc.orgnih.gov The development of such materials is a rapidly growing field with potential applications in areas ranging from drug delivery to information storage and anti-counterfeiting. rsc.orgnih.gov

The incorporation of this compound into multi-stimuli responsive systems is an exciting future direction. The aldehyde group provides a reactive handle for integrating the terphenyl unit into larger molecular architectures or polymer backbones. For example, it could be used to synthesize donor-acceptor systems where the terphenyl acts as the π-conjugated bridge. A simple aldehyde-functionalized amino-triarylborane system has been shown to exhibit distinct responses to multiple stimuli, with emission colors changing from blue to red. rsc.org

Furthermore, the terphenyl scaffold can be incorporated into metal-organic frameworks (MOFs). mdpi.com MOFs are crystalline materials with porous structures, and by designing the organic linkers with responsive moieties, it is possible to create MOFs that change their properties in response to external stimuli. nih.govmdpi.com A MOF constructed with linkers derived from this compound could exhibit changes in its luminescence or adsorption properties upon exposure to specific chemical analytes that interact with the aldehyde groups within the pores.

The development of such materials could lead to advanced chemical sensors with high sensitivity and selectivity. Moreover, the ability to switch the properties of these materials with multiple stimuli could be harnessed for the creation of complex molecular switches and logic gates, paving the way for molecular-scale computing and data storage.

StimulusPotential Response MechanismEnvisioned Application
Light (Photochromism)Isomerization or electron transfer within a larger molecule containing the terphenyl unit rsc.orgOptical data storage, light-responsive switches
Chemical AnalytesBinding of analytes to the aldehyde group or within a MOF pore nih.govmdpi.comSelective chemical sensors, controlled release systems
Temperature (Thermochromism)Changes in molecular conformation or aggregation stateTemperature sensors, smart windows
Mechanical Force (Mechanochromism)Disruption of crystal packing or polymer morphologyStress sensors, security papers

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aldehyde proton resonance (~10 ppm) and aromatic substitution patterns.
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the branched aromatic system. Geometric parameters (e.g., bond angles ~120° between phenyl rings) validate spatial arrangement .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., calculated [M+H]⁺ = 423.18) .

How does the steric bulk of the polyaromatic structure influence its reactivity in condensation reactions?

Advanced Research Question
The 3-substituted aldehyde group experiences steric hindrance from adjacent phenyl rings, slowing nucleophilic attacks (e.g., in Wittig or aldol reactions). Methodological adjustments include:

  • Using bulky bases (e.g., LDA) to deprotonate stabilized enolates.
  • Elevated temperatures (80–120°C) to overcome kinetic barriers.
    Comparative studies with less hindered analogs (e.g., 4-phenylbenzaldehyde) show reduced reaction rates by ~40% under identical conditions .

What role does this compound play in designing metal-organic frameworks (MOFs)?

Advanced Research Question
The aldehyde group acts as a functional site for post-synthetic modification (PSM) in MOFs. For example:

Coordination : The aldehyde can bind to metal nodes (e.g., Zn²⁺) during framework assembly.

Functionalization : Schiff base formation with amines introduces luminescent or catalytic moieties.
Crystallographic data (e.g., pore size ~12 Å) from related aldehydes suggest suitability for gas storage applications .

How can researchers mitigate challenges in crystallizing this compound for X-ray analysis?

Advanced Research Question
Crystallization challenges arise from the compound’s nonpolar structure and flexibility:

  • Solvent Selection : Slow evaporation of DCM/hexane (1:3) promotes ordered crystal growth.
  • Temperature Gradients : Gradual cooling from 60°C to 4°C reduces disorder.
  • Additives : Trace ethyl acetate disrupts π-π stacking to prevent amorphous aggregation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
While specific toxicological data are limited, analogous benzaldehydes (e.g., 4-phenylbenzaldehyde) require:

  • PPE : Gloves (nitrile) and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • First Aid : Immediate flushing with water for eye exposure (15 mins) and soap wash for skin contact .

How do electronic properties of this compound compare to simpler benzaldehyde derivatives?

Advanced Research Question
Extended conjugation in the polyaromatic system redshifts UV-Vis absorption (λmax ~320 nm vs. 280 nm for benzaldehyde). Electrochemical studies (cyclic voltammetry) show a reduced LUMO energy (-2.1 eV vs. -1.8 eV for benzaldehyde), enhancing electron-accepting capacity for organic electronics .

What computational methods are used to predict its reactivity in cross-coupling reactions?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states in Suzuki-Miyaura couplings. Key findings:

  • Electron-withdrawing aldehyde groups increase oxidative addition rates at palladium centers.
  • Steric maps predict regioselectivity in aryl-aryl bond formation .

How does this compound perform as a ligand in catalytic systems?

Advanced Research Question
The aldehyde can coordinate to transition metals (e.g., Ru, Ir) to form catalysts for hydrogenation or oxidation. Comparative studies show:

  • Ru Complexes : 20% higher turnover in ketone hydrogenation vs. triphenylphosphine ligands.
  • Limitations : Aldehyde oxidation under acidic conditions necessitates stabilizing ligands (e.g., bipyridine) .

What analytical techniques quantify trace impurities in synthesized batches?

Basic Research Question

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve unreacted boronic acids (retention time ~8.2 min).
  • GC-MS : Detects volatile byproducts (e.g., biphenyl derivatives) with <0.1% sensitivity.
    Calibration with certified reference materials ensures accuracy .

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